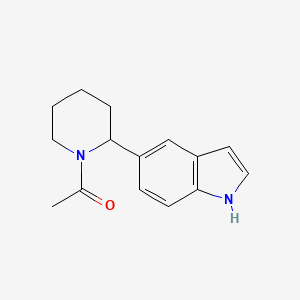
1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone is a complex organic compound that features both an indole and a piperidine moiety. The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the piperidine is a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone typically involves the reaction of indole with ethanone derivatives under specific conditions. One common method involves the reaction of indole with an ethanone derivative in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, leading to biological effects. The piperidine ring may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Similar in structure but lacks the piperidine ring.
2-Phenyl-1-(piperidin-1-yl)ethanone: Contains a phenyl group instead of the indole moiety.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a thiosemicarbazide group and a fluorine atom.
Uniqueness
1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone is unique due to the combination of the indole and piperidine moieties, which confer distinct chemical and biological properties
特性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
1-[2-(1H-indol-5-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H18N2O/c1-11(18)17-9-3-2-4-15(17)13-5-6-14-12(10-13)7-8-16-14/h5-8,10,15-16H,2-4,9H2,1H3 |
InChIキー |
IXWVQDAXMFJDCS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCCC1C2=CC3=C(C=C2)NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


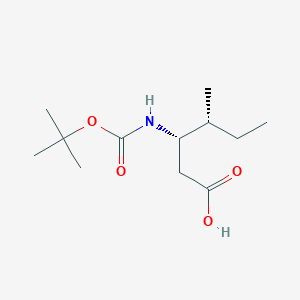


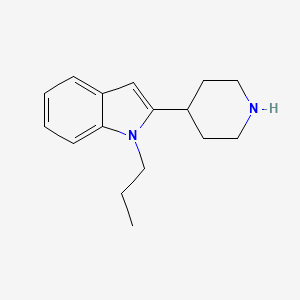


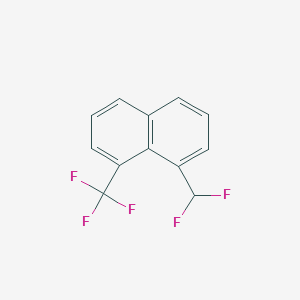
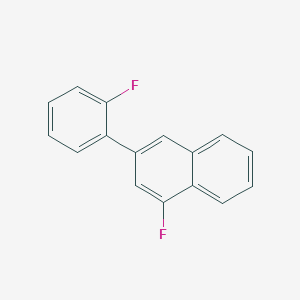


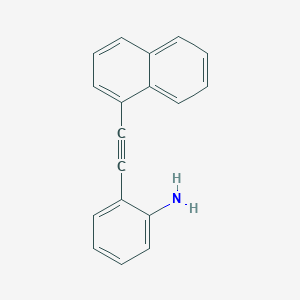
![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11868517.png)


